![molecular formula C21H30N2O B14211416 5-[2-(Dibenzylamino)ethylamino]pentan-1-ol CAS No. 627523-91-5](/img/structure/B14211416.png)
5-[2-(Dibenzylamino)ethylamino]pentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[2-(Dibenzylamino)ethylamino]pentan-1-ol is an organic compound that belongs to the class of amino alcohols It features a pentanol backbone with a dibenzylaminoethylamino substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(Dibenzylamino)ethylamino]pentan-1-ol typically involves the reaction of 5-amino-1-pentanol with dibenzylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities.
Analyse Chemischer Reaktionen
Types of Reactions
5-[2-(Dibenzylamino)ethylamino]pentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino groups can be reduced to form secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amino alcohols.
Wissenschaftliche Forschungsanwendungen
5-[2-(Dibenzylamino)ethylamino]pentan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-[2-(Dibenzylamino)ethylamino]pentan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of both amino and hydroxyl groups allows for versatile interactions with biological molecules, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Amino-1-pentanol: An amino alcohol with similar structural features but lacks the dibenzylaminoethylamino substituent.
N-Ethylpentylone: A synthetic cathinone with a different functional group arrangement but shares some structural similarities.
Uniqueness
5-[2-(Dibenzylamino)ethylamino]pentan-1-ol is unique due to the presence of the dibenzylaminoethylamino substituent, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
627523-91-5 |
|---|---|
Molekularformel |
C21H30N2O |
Molekulargewicht |
326.5 g/mol |
IUPAC-Name |
5-[2-(dibenzylamino)ethylamino]pentan-1-ol |
InChI |
InChI=1S/C21H30N2O/c24-17-9-3-8-14-22-15-16-23(18-20-10-4-1-5-11-20)19-21-12-6-2-7-13-21/h1-2,4-7,10-13,22,24H,3,8-9,14-19H2 |
InChI-Schlüssel |
DXODARWMAKGIHF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN(CCNCCCCCO)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Trimethyl({6-[(prop-2-en-1-yl)oxy]hexyl}oxy)silane](/img/structure/B14211342.png)
![2-[(Benzenesulfonyl)(5-chloro-2-nitrophenyl)methyl]-5-nitrobenzonitrile](/img/structure/B14211345.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}pyridine-2-carboxamide](/img/structure/B14211348.png)
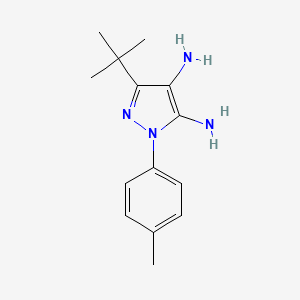
![Benzenemethanamine, N-[2-(phenylseleno)cyclohexylidene]-](/img/structure/B14211359.png)
![Acetic acid;2-[(dodecyl-methyl-octylsilyl)oxy-ethyl-methylsilyl]ethanol](/img/structure/B14211361.png)
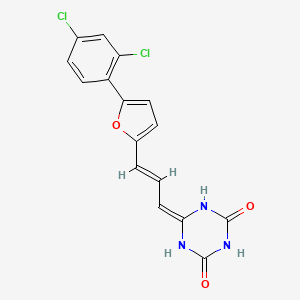
![N-ethyl-2,2,2-trifluoro-N-[(2S)-1-phenylpropan-2-yl]acetamide](/img/structure/B14211378.png)
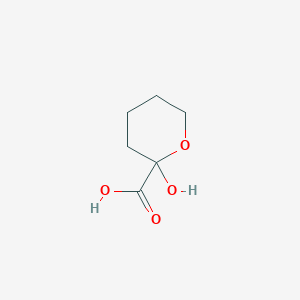
![4-Iodo-2-{[2-(4-sulfamoylphenyl)ethyl]carbamoyl}phenyl acetate](/img/structure/B14211406.png)
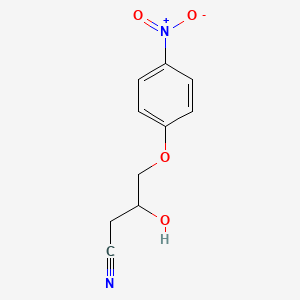
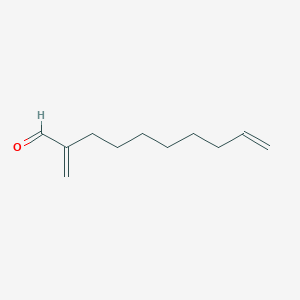
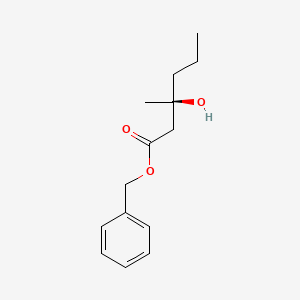
![Diethyl {1-[(prop-2-en-1-yl)oxy]prop-1-en-1-yl}phosphonate](/img/structure/B14211428.png)
